molecular formula C7H12O2 B1617417 1,2,6,7-Diepoxyheptane CAS No. 4247-19-2

1,2,6,7-Diepoxyheptane

Cat. No.: B1617417
CAS No.: 4247-19-2
M. Wt: 128.17 g/mol
InChI Key: QWWBCQNZFMNNKJ-UHFFFAOYSA-N
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Description

1,2,6,7-Diepoxyheptane is an organic compound with the molecular formula C7H12O2. It is characterized by the presence of two oxirane (epoxy) rings located at the 1,2 and 6,7 positions of the heptane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,6,7-Diepoxyheptane can be synthesized through several methods. One common approach involves the epoxidation of heptadiene using peracids such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction typically occurs under mild conditions, with the peracid acting as the oxidizing agent to form the epoxy rings at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1,2,6,7-Diepoxyheptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include diols, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1,2,6,7-Diepoxyheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,6,7-Diepoxyheptane involves its reactive epoxy rings, which can interact with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the modification of proteins, nucleic acids, and other biomolecules. This reactivity underlies its potential biological effects and applications in materials science .

Comparison with Similar Compounds

Uniqueness: 1,2,6,7-Diepoxyheptane is unique due to its specific positioning of the epoxy rings, which imparts distinct reactivity and properties compared to other diepoxides. This structural arrangement allows for unique applications in synthesis and materials science .

Properties

IUPAC Name

2-[3-(oxiran-2-yl)propyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1(2-6-4-8-6)3-7-5-9-7/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWBCQNZFMNNKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50962508
Record name 2,2'-(Propane-1,3-diyl)bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4247-19-2
Record name 1,2,6,7-Diepoxyheptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004247192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-(Propane-1,3-diyl)bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,6,7-DIEPOXYHEPTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EYR8YME5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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